4-butyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine This compound features a cyclohexanecarboxamide core with a butyl group and a phenyl ring substituted with a methylsulfonyl-pyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the cyclohexanecarboxamide core, the introduction of the butyl group, and the attachment of the phenyl ring with the methylsulfonyl-pyridazinyl moiety. Common synthetic routes may involve:
Formation of the Cyclohexanecarboxamide Core: This step can be achieved through the reaction of cyclohexanecarboxylic acid with an amine under appropriate conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Attachment of the Phenyl Ring with Methylsulfonyl-Pyridazinyl Moiety: This step may involve Suzuki-Miyaura coupling reactions, where the phenyl ring is coupled with the pyridazinyl moiety using palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyridazinyl moiety, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may be used in studies exploring its biological activity, including its potential as an enzyme inhibitor or receptor ligand.
Medicine: The compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases.
Industry: It may find applications in the development of new industrial processes or products, particularly those requiring specific chemical properties.
Mechanism of Action
The mechanism of action of 4-butyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazinone derivatives, which exhibit various biological activities.
Cyclohexanecarboxamide Derivatives: Compounds with a cyclohexanecarboxamide core, which may have similar structural features and chemical properties.
Uniqueness
4-butyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide is unique due to the specific combination of its functional groups and the presence of the methylsulfonyl-pyridazinyl moiety
Properties
IUPAC Name |
4-butyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-3-4-5-16-6-8-18(9-7-16)22(26)23-19-12-10-17(11-13-19)20-14-15-21(25-24-20)29(2,27)28/h10-16,18H,3-9H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUGEYVYLNPVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.